molecular formula C15H9ClFN3O2 B1673664 4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865285-29-6

4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B1673664
CAS No.: 865285-29-6
M. Wt: 317.70 g/mol
InChI Key: ZIICPNCCHIUJSX-UHFFFAOYSA-N
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Scientific Research Applications

KKL-35 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

KKL-35, also known as 4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, primarily targets the trans-translation system in bacteria . Trans-translation is a ribosome rescue system that is ubiquitous in bacteria . It is essential for the survival and virulence of many bacterial species .

Mode of Action

KKL-35 acts as an inhibitor of trans-translation . It blocks this proof-reading mechanism that eliminates mRNAs lacking stop codons from translation complexes . This inhibition leads to the cessation of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by KKL-35 is the trans-translation pathway . By inhibiting this pathway, KKL-35 disrupts protein synthesis in bacteria, leading to a halt in their growth .

Pharmacokinetics

It has been shown to inhibit the growth of various bacterial strains at sub-micromolar concentrations , suggesting that it may have good bioavailability

Result of Action

KKL-35 exhibits potent antibiotic activity against various bacterial species, including Legionella pneumophila . It inhibits the growth of all tested strains at sub-micromolar concentrations . KKL-35 also inhibits the multiplication of L. pneumophila in human macrophages at several stages of infection . Importantly, no resistant mutants could be obtained, even during extended and chronic exposure .

Action Environment

The action of KKL-35 is influenced by the bacterial environment. It remains equally active against L. pneumophila mutants that have evolved resistance to macrolides . It also remains active against L. pneumophila mutants expressing an alternate ribosome-rescue system and lacking tmRNA, the essential component of trans-translation . This suggests that KKL-35’s action, efficacy, and stability are robust against environmental changes within the bacterial cell.

Biochemical Analysis

Biochemical Properties

KKL-35 interacts with various enzymes and proteins in bacterial cells, leading to changes in bacterial phenotypes . It has been observed that KKL-35-treated Staphylococcus aureus showed significantly lower survival under stresses of NaCl and H2O2 . This suggests that KKL-35 may interact with enzymes and proteins involved in stress response pathways in bacteria .

Cellular Effects

KKL-35 has a significant impact on various types of cells and cellular processes. It has been found to decrease biofilm formation and bacterial survival in serum resistance assays . This indicates that KKL-35 influences cell function by affecting key cellular processes such as biofilm formation and serum resistance .

Molecular Mechanism

The molecular mechanism of action of KKL-35 involves decreasing bacterial environmental adaptations, biofilm formation, membrane uptake and efflux, as well as increasing antibiotic sensitivity . It inhibits bacterial growth in a concentration-independent and time-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, KKL-35 has shown to have long-term effects on bacterial function. It has been observed that KKL-35-treated bacteria show decreased survival under various stress conditions over time . This suggests that KKL-35 may have long-term effects on bacterial stress response mechanisms .

Dosage Effects in Animal Models

This suggests that it may be effective at low doses and have a wide therapeutic window .

Metabolic Pathways

Given its effects on bacterial growth and survival, it is likely that KKL-35 interacts with key metabolic pathways in bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

KKL-35 is synthesized through a multi-step chemical process. The key steps involve the formation of the oxadiazole ring and the subsequent attachment of the 4-chlorobenzamide and 4-fluorophenyl groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for KKL-35 are not widely documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

KKL-35 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions are typically modified oxadiazole compounds with altered antibacterial properties. These derivatives are studied for their potential to enhance the efficacy and spectrum of antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KKL-35

KKL-35 stands out due to its broad-spectrum activity and low propensity for resistance. Unlike some other inhibitors, KKL-35 remains effective against bacterial strains that have developed resistance to other antibiotics. Its ability to inhibit bacterial growth independently of trans-translation inhibition further highlights its unique mechanism of action .

Properties

IUPAC Name

4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIICPNCCHIUJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865285-29-6
Record name 865285-29-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Employing 0.25 g (1.5 mmol) of 2-amino-3-chlorobenzoic acid and 0.19 g (1.5 mmol) of 1-propyl-1H-tetrazol-5-amine in the procedure described above and elution with CH2Cl2/MeOH/Et3N (9.4:0.3:0.3) gave the product in 65% yield.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
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4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
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4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
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4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
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4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
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4-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
Customer
Q & A

Q1: Is KKL-35 effective against drug-resistant bacteria?

A: Yes, KKL-35 demonstrates promising activity against several multi-drug resistant pathogens. Notably, KKL-35 effectively inhibits the growth of Legionella pneumophila mutants resistant to macrolides, a class of commonly used antibiotics. [] Additionally, it shows potent activity against Mycobacterium tuberculosis under both aerobic and anoxic conditions, including against persister cells, which are notorious for their high tolerance to antibiotics. []

Q2: Are there any insights into the structural features of KKL-35 relevant for its activity?

A: While the exact binding site of KKL-35 remains to be fully elucidated, research suggests that it interacts with the bacterial ribosome. [] Specifically, biochemical experiments indicate that KKL-35 targets helix 89 of the 23S rRNA. [] Furthermore, computational modeling predicts a potential binding pocket for KKL-35 near the peptidyl-transfer center of the ribosome, a region not typically targeted by conventional antibiotics. [] This distinct binding site may contribute to its activity against drug-resistant strains.

Q3: What are the limitations of KKL-35 as a potential antibiotic?

A: While KKL-35 exhibits promising antibacterial activity, challenges remain. One study found that a related compound, KKL-40, was inactivated by human serum. [] This highlights the importance of further research into the stability and efficacy of KKL-35 in vivo. Additionally, the complete mechanism of action of KKL-35 requires further investigation to understand its full potential and potential limitations fully.

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